molecular formula C35H49NO11 B1683533 Yunaconitine CAS No. 70578-24-4

Yunaconitine

Cat. No. B1683533
CAS RN: 70578-24-4
M. Wt: 659.8 g/mol
InChI Key: LLEMSCWAKNQHHA-ZQSYNORFSA-N
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Description

Yunaconitine is a diterpenoid alkaloid found in Aconitum plants . It is not only highly toxic but also biologically active . The molecular formula of Yunaconitine is C35H49NO11 .


Synthesis Analysis

Yunaconitine is synthesized in Aconitum plants. The putative genes involved in diterpenoid alkaloids biosynthesis in A. vilmorinianum roots were revealed by transcriptome sequencing . A team has attempted to convert Yunaconitine into Crassicauline A, another diterpenoid alkaloid, through a two-step process involving dehydration reaction and hydrogen reduction .


Molecular Structure Analysis

The molecular structure of Yunaconitine is complex, with 14 defined stereocenters . It has a similar skeleton to Crassicauline A, with the only difference being that Yunaconitine contains a α-hydroxyl group at C-3 .


Chemical Reactions Analysis

Yunaconitine can be transformed into Dehydroyunaconitine through a dehydration reaction . It’s also noted that rats demonstrated much more in vitro hydroxylation than humans did .


Physical And Chemical Properties Analysis

Yunaconitine has an average mass of 659.764 Da and a monoisotopic mass of 659.330566 Da . More detailed physical and chemical properties can be found in its Material Safety Data Sheet .

Scientific Research Applications

  • Pharmacology

    • Yunaconitine is an active ingredient from the rhizomes of Aconitum plants . It has been used in traditional Chinese medicine for a variety of medicinal purposes, such as promoting cardiovascular health, as an anti-inflammatory, and for anti-tumor benefits .
    • The method used to measure the concentrations of Yunaconitine in mouse blood involves an ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). This method was applied in measuring the pharmacokinetics of Yunaconitine after oral and intravenous administration .
    • The bioavailability of Yunaconitine was found to be 27.4% .
  • Toxicology

    • Yunaconitine is a highly toxic aconitum alkaloid . Poisoning from aconite occurs worldwide as a result of misuse of the potent plant .
    • Laboratory investigation into suspected intoxication cases is challenging because the content of toxic aconitum alkaloids varies depending on the plant source, market processing, dosing protocol, hydrolytic degradation, and metabolic transformation .
    • A group screening method was developed based on the mass-fragmentographic scheme of common aconitum alkaloids. This method was applied to a clinical investigation of suspected herbal poisoning .
    • Yunaconitine was identified in human urine for the first time. The group screening method of aconitum alkaloids in urine is an important diagnostic aid for acute poisoning by aconites of an unclear origin .
  • Analytical Chemistry

    • A method was developed to measure the concentrations of Yunaconitine and related alkaloids in aconites and aconite-containing drugs by ultra high-performance liquid chromatography-tandem mass spectrometry .
  • Synthetic Chemistry

    • Yunaconitine has been used as a starting material for the partial synthesis of Crassicauline A . This is because Yunaconitine and Crassicauline A have similar skeletons, with the only difference being that Yunaconitine contains an α-hydroxyl group at C-3 .
    • The synthesis involves two steps: first, a dehydration reaction is used to transform Yunaconitine into dehydroyunaconitine; second, a hydrogen reduction is used to acquire Crassicauline A .
    • This method is more suitable for production application and more concise; moreover, the cost is lower with higher yield .
  • Clinical Toxicology

    • Yunaconitine, a highly toxic aconitum alkaloid, was identified in human urine for the first time . This was achieved using a group screening method based on the mass-fragmentographic scheme of common aconitum alkaloids .
    • This method is an important diagnostic aid for acute poisoning by aconites of an unclear origin .
  • Medicinal Applications

    • Despite its potential danger, the clinical applications of Aconitum species, which contain Yunaconitine, are becoming more systematic with the increasing understanding of its toxicology and methods of detoxifications .
    • There have been poisoned cases reported even until recent years in herbal medicines used regions, including China, Hong Kong, Taiwan and India .
  • Antitumor Research

    • A study has been conducted to predict potential antitumor targets of Aconitum alkaloids, including Yunaconitine . The top-ranked proteins were screened by molecular docking method, using the docking module in Sybyl-X 1.1 and Molecular Operating Environment (MOE) 2008 .
    • Yunaconitine was found having similar conformation with the inhibitor of poly ADP-ribose polymerase-1 (PARP-1) . This suggests that Yunaconitine could potentially be used as an antitumor agent .
  • Pharmaceutical Applications

    • Yunaconitine has been used in the partial synthesis of Crassicauline A . This is because Yunaconitine and Crassicauline A have similar skeletons, with the only difference being that Yunaconitine contains an α-hydroxyl group at C-3 .
    • The synthesis involves two steps: first, a dehydration reaction is used to transform Yunaconitine into dehydroyunaconitine; second, a hydrogen reduction is used to acquire Crassicauline A .
    • This method is more suitable for production application and more concise; moreover, the cost is lower with higher yield .
  • Clinical Applications

    • Despite its potential danger, the clinical applications of Aconitum species, which contain Yunaconitine, are becoming more systematic with the increasing understanding of its toxicology and methods of detoxifications .
    • There have been poisoned cases reported even until recent years in herbal medicines used regions, including China, Hong Kong, Taiwan and India .

Safety And Hazards

Yunaconitine is highly toxic . It’s important to handle it with care and follow safety guidelines as outlined in its Safety Data Sheet .

Future Directions

The future research directions of Yunaconitine could involve further understanding of its specific action mechanism and exploring potential novel applications of Yunaconitine derivatives in the biomedical field . Additionally, the development of more effective and safer synthesis methods could also be a focus .

properties

IUPAC Name

[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEMSCWAKNQHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990805
Record name 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yunaconitine

CAS RN

70578-24-4
Record name Yunaconitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070578244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Acetyloxy)-20-ethyl-3,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
X Yu, H Liu, X Xu, Y Hu, X Wang, C Wen - Journal of Chromatography B, 2021 - Elsevier
Yunaconitine and indaconitine are active ingredients from the rhizomes of Aconitum plants. In this study, an ultra-high-performance liquid chromatography tandem mass spectrometry (…
Number of citations: 5 www.sciencedirect.com
CK Lai, WT Poon, YW Chan - Journal of analytical toxicology, 2006 - academic.oup.com
… Therefore, the frequent detection of yunaconitine in this case series warrants further investigation into the safety of those yunaconitine-containing herbal products. Several suspected …
Number of citations: 37 academic.oup.com
L Song, H Zhang, X Liu, ZL Zhao… - Biomedical …, 2012 - Wiley Online Library
Yunaconitine (YAC) is a toxic aconite alkaloid that is considered to be a hidden aconite poison since it is frequently found in body fluids from aconite poisoning patients, but has not …
SZUY CHEN - Acta Chimica Sinica, 1979 - sioc-journal.cn
A new alkaloid, named yunaoonitine wes isolated from the roots of Aconitum hemsleyamacm Pritz. var. circinatum WT Wang and A. geniculatum Flet. et Laue. var. unguzculatum WT …
Number of citations: 4 sioc-journal.cn
X Li, Y Fu, H Qiu, X Xu, T Lin, W Hou, W Chen… - Food and Chemical …, 2023 - Elsevier
Clinical poisoning events involving yunaconitine (YAC), a toxic Aconitum alkaloid, occur more and more frequently, and whether the mechanism is correlated with metabolism-based …
Number of citations: 3 www.sciencedirect.com
L Xu, QH Chen, FP Wang - Tetrahedron, 2002 - Elsevier
Treatment of 3-acetylyunaconitine 2 from yunaconitine 1 with NBS at 40C for 12h afforded the 3-acetylyunaconitine azomethine 3 (48%). Reaction of 3 with CH 3 I in MeOH at room …
Number of citations: 16 www.sciencedirect.com
RP Zhang, YJ Lin, HF Yu, SY Chen, J Zhou - Natural Products and …, 2020 - Springer
Both Aconitum hemsleyanum and Aconitum geniculatun have abundant contents of yunaconitine (1). Yunaconitine (1) has similar skeleton to crassicauline A (3); the only difference …
Number of citations: 5 link.springer.com
JZ Song, CF Qiao, SL Li, QB Han… - Journal of separation …, 2008 - Wiley Online Library
… A mixture of crude yunaconitine extract and degradation solutions of yunaconitine under … , the retention time of yunaconitine, and the resolutions between yunaconitine and its adjacent …
LL Yao, SQ Zhang, C Guo, BX Li, HJ Yang… - Natural Product …, 2022 - Taylor & Francis
Nine diterpenoid alkaloids were isolated from Aconitum georgei Comber belonging to the genus Aconitum in Ranunculaceae family. Their structures were determinated by using HR-ESI…
Number of citations: 1 www.tandfonline.com
X Shen, H Wang, J Cai, Z Zhou, F Nie - Medicine Research, 2021 - medicineresearch.org
… However, Yunaconitine and crassicauline A possessed feeding deterrent activity against T. castaneum adults with EC50 values of 653.4 and 1134.5 ppm, respectively.[17] …
Number of citations: 2 www.medicineresearch.org

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